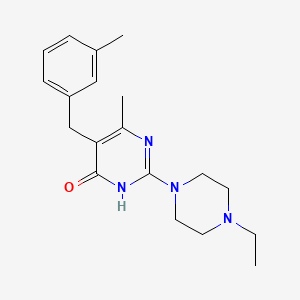
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein tyrosine kinase, which makes it a promising candidate for the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone involves the inhibition of protein tyrosine kinases. By binding to the ATP-binding site of these kinases, it prevents the transfer of phosphate groups to downstream signaling proteins, ultimately leading to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone has potent anti-proliferative effects on cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone is its potency as a protein tyrosine kinase inhibitor. This makes it an attractive candidate for the development of anticancer drugs. However, its limited solubility in water can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential directions for future research on 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone. One area of interest is the development of more soluble analogs of the compound, which would make it easier to work with in lab experiments. Additionally, further studies are needed to investigate the potential use of the compound in combination with other cancer therapies. Finally, more research is needed to fully understand the mechanism of action of the compound, which could lead to the development of more effective cancer drugs.
Métodos De Síntesis
The synthesis of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone involves a multi-step process. One of the most commonly used methods involves the reaction of 3-methylbenzylamine with ethyl chloroformate to produce N-(3-methylbenzyl) carbamate. This intermediate is then reacted with 1-methyl-2-(4-piperazinyl) ethylamine to produce the final product.
Aplicaciones Científicas De Investigación
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several protein tyrosine kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These kinases play a crucial role in cancer cell proliferation and survival, making them attractive targets for cancer therapy.
Propiedades
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-5-[(3-methylphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-22-8-10-23(11-9-22)19-20-15(3)17(18(24)21-19)13-16-7-5-6-14(2)12-16/h5-7,12H,4,8-11,13H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREGKARSCRCOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydro-1H-inden-2-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5968320.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5968337.png)
![2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)

![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)
![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)
![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-(2-pyridinyl)ethanamine](/img/structure/B5968417.png)